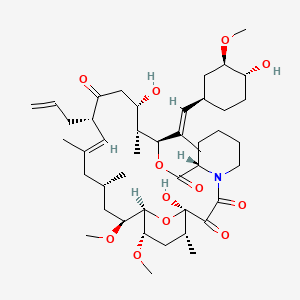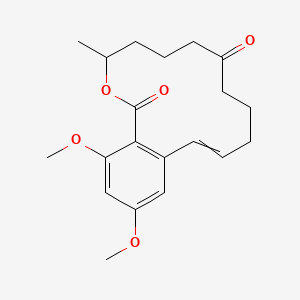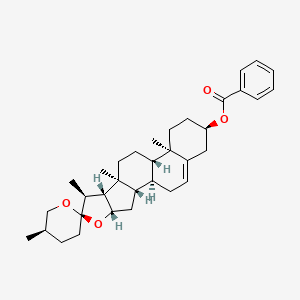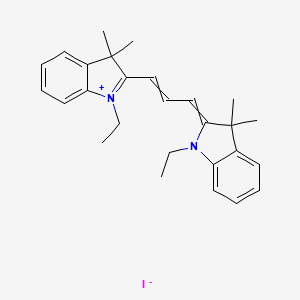
8-表他克莫司
描述
Synthesis Analysis
8-Epitacrolimus is synthesized through base-catalyzed epimerization of tacrolimus. The structure of this compound was meticulously determined using single-crystal X-ray diffraction, supplemented by spectroscopic techniques for a comprehensive characterization (Skytte et al., 2010). Additionally, transformations of tacrolimus under various conditions (acid, free radicals, weak and strong bases) produce 8-Epitacrolimus among other derivatives, highlighting the complexity and versatility of tacrolimus chemistry (Skytte et al., 2013).
Molecular Structure Analysis
The molecular structure of 8-Epitacrolimus was elucidated through single-crystal X-ray diffraction, revealing it as an l-pipecolic acid macrolide lactone. This structure determination is crucial for understanding the compound's biological activity and its potential effects, differentiating it from its parent compound, tacrolimus.
Chemical Reactions and Properties
8-Epitacrolimus undergoes chemical transformations, including dehydration and configuration inversion at C-8 under specific conditions, leading to the formation of various derivatives. These reactions underscore the compound's reactive versatility and potential for creating different molecules with distinct biological activities.
Physical Properties Analysis
Although detailed physical properties specific to 8-Epitacrolimus are not extensively documented in the provided literature, the synthesis and structural determination studies indicate that its physical properties would be closely related to those of tacrolimus, given their structural similarities. The compound's solubility, melting point, and stability would be significant for its handling and formulation.
Chemical Properties Analysis
The chemical properties of 8-Epitacrolimus, including its reactivity under different conditions (acidic, basic, radical initiation), provide insight into its stability and potential interactions within biological systems. These properties are critical for understanding how 8-Epitacrolimus might behave differently from tacrolimus in therapeutic contexts or during drug formulation processes.
科学研究应用
-
Immunosuppression
- 8-Epitacrolimus is a derivative of tacrolimus, an important immunosuppressive drug . It was obtained by base-catalyzed epimerization of tacrolimus . The compound was fully characterized by spectroscopic techniques . The epimer is of importance due to its potential biological effects as well as because of its possible formation during formulation, handling, and use of tacrolimus products .
- It’s used mainly in the treatment of inflammatory skin diseases such as atopic dermatitis, psoriasis, and eczema . It works by inhibiting the activation of T-cells and preventing the release of inflammatory cytokines, thus reducing the inflammation and symptoms associated with these skin conditions .
-
Organ Transplantation
- Tacrolimus, from which 8-Epitacrolimus is derived, is used in organ transplantation . It’s an important part of the regimen used to prevent organ rejection following transplantation .
- A genotype-guided model has been developed to predict individualized tacrolimus initial dose after liver transplantation . This model combines pharmacokinetic modeling, pharmacogenomic analysis, and multiple statistical methods .
-
Autoimmune Diseases
- Tacrolimus, the parent drug of 8-Epitacrolimus, is used in the treatment of autoimmune diseases .
- Mesenchymal stem cells (MSCs), which have the capability to self-renew and differentiate into various cell types, play a critical role in immunomodulation and regenerative therapy . The onset of autoimmune diseases is related to unbalanced immune homeostasis, and MSCs can help restore this balance .
-
Cardiology
-
Rheumatology
-
Gastroenterology
-
Nephrology
-
Pulmonology
-
Endocrinology
-
Hematology
-
Hepatology
属性
IUPAC Name |
(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-NCGCDJFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861179 | |
| Record name | Tacrolimus anhydrous 8-epimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Epitacrolimus | |
CAS RN |
129212-35-7 | |
| Record name | Tacrolimus anhydrous 8-epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrolimus anhydrous 8-epimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TACROLIMUS ANHYDROUS 8-EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)


![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

